

Certificate of Analysis: A Technical Guide for Methyl L-valinate-d8

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Compound of Interest

Compound Name: Methyl L-valinate-d8

Cat. No.: B15553844

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for **Methyl L-valinate-d8**, a deuterated stable isotope-labeled compound. This document is crucial for ensuring the quality, purity, and identity of the material used in research and development, particularly in applications such as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1]

Compound Information

Parameter	Specification
Product Name	Methyl L-valinate-d8
Chemical Formula	C ₆ H ₅ D ₈ NO ₂
Molecular Weight	139.22 g/mol
CAS Number	Not available (for deuterated)
Structure	See Figure 1

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a CoA for **Methyl L-valinate-d8**. These values are critical for assessing the suitability of the compound for its

intended use.

Purity and Impurity Profile

Test	Method	Result	Specification
Chemical Purity	HPLC/GC	99.8%	≥ 98%
Enantiomeric Purity	Chiral HPLC/GC	>99% L-enantiomer	≥ 99%
Residual Solvents	GC-HS	Complies with USP <467>	Meets USP <467> limits
Water Content	Karl Fischer Titration	0.05%	≤ 0.5%

Isotopic Enrichment Analysis

Test	Method	Result	Specification
Isotopic Enrichment	Mass Spectrometry	99.5%	≥ 98%
Deuterium Incorporation	¹ H NMR / ² H NMR	Confirms structure	Conforms to structure

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below. These protocols offer insight into the rigorous testing performed to ensure the quality of **Methyl L-valinate-d8**.

Chemical Purity Determination by Gas Chromatography (GC)

A gas chromatography method is developed and validated for the purity analysis of L-valine methyl ester hydrochloride, a similar non-deuterated compound, which can be adapted for the deuterated analog.^{[2][3]}

- Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: DB-624, 30 m length, 0.53 mm internal diameter, 1.0 µm film thickness.^[3]

- Carrier Gas: Nitrogen.[3]
- Injector Temperature: 250 °C
- Detector Temperature: 300 °C
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/minute, and hold for 5 minutes.
- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol, to a concentration of 1 mg/mL.
- Injection Volume: 1 µL
- Data Analysis: The peak area of **Methyl L-valinate-d8** is compared to the total area of all peaks to determine the chemical purity.

Isotopic Enrichment Analysis by Mass Spectrometry

A general method for determining the enrichment of isotopically labeled molecules by mass spectrometry is employed. This method corrects for measurement errors and provides an uncertainty value for the determined enrichment.

- Instrumentation: High-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with a suitable ionization source (e.g., ESI or EI).
- Method:
 - Linearity Evaluation: The natural abundance (non-deuterated) Methyl L-valinate is injected at different concentrations to evaluate the linearity of the mass spectrometer.
 - Mass Cluster Purity: The purity of the mass cluster is determined using the natural abundance analog.
 - Theoretical Isotope Composition Calculation: The theoretical isotope distribution for **Methyl L-valinate-d8** is calculated at various tentative isotopic enrichments.

- 'Convoluting' Isotope Distribution Calculation: A convoluted isotope distribution is calculated for the labeled compound, taking into account the mass cluster purity determined with the natural abundance analog.
- Comparison and Regression: The measured isotope distribution of the labeled compound is compared with the calculated distributions for different enrichments using linear regression to determine the final isotopic enrichment.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is used to confirm the structural integrity and the positions of the deuterium labels. A combination of ^1H NMR and ^2H NMR can provide a comprehensive evaluation.

- Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Protocol:
 - Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the deuterated positions confirms the isotopic labeling.
- ^2H NMR Protocol:
 - Data Acquisition: A deuterium NMR spectrum is acquired to directly observe the deuterium signals, confirming the presence and chemical environment of the deuterium atoms.

Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)

The analysis of residual solvents is performed according to the United States Pharmacopeia (USP) general chapter <467>.

- Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
- Column: G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) or equivalent.
- Carrier Gas: Nitrogen or Helium.
- HS Autosampler Parameters:
 - Vial Equilibration Temperature: 80 °C
 - Vial Equilibration Time: 30 minutes
- GC Parameters:
 - Injector Temperature: 140 °C
 - Detector Temperature: 250 °C
 - Oven Program: A suitable temperature program is used to separate the target residual solvents, for example, 40 °C for 20 minutes, then ramp at 10 °C/min to 240 °C and hold for 10 minutes.
- Sample Preparation: The sample is weighed into a headspace vial and dissolved in a suitable solvent (e.g., dimethyl sulfoxide or water).
- Data Analysis: The peak areas of any detected solvents are compared to the peak areas of a standard solution containing known amounts of the residual solvents to quantify their levels.

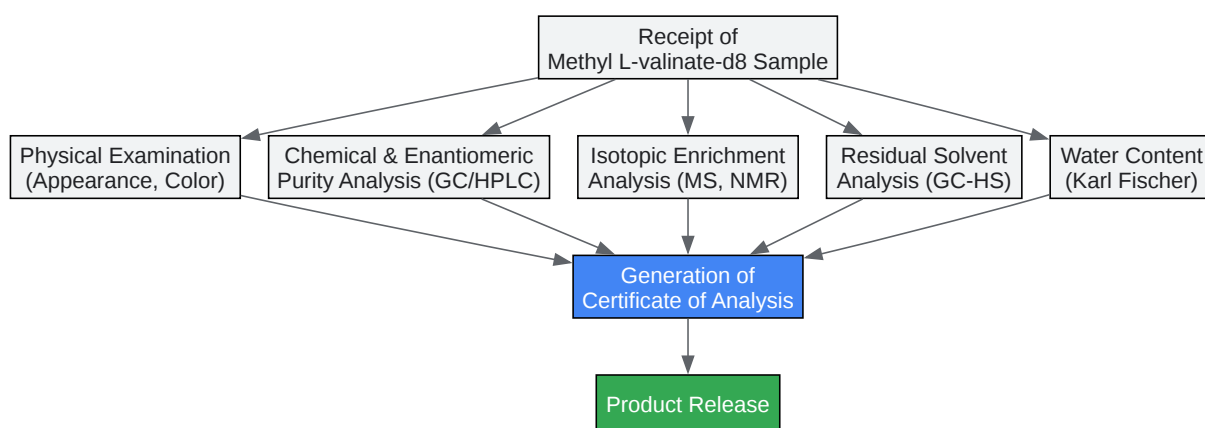
Visualizations

The following diagrams illustrate key aspects of the analysis and identity of **Methyl L-valinate-d8**.

Methyl L-valinate-d8

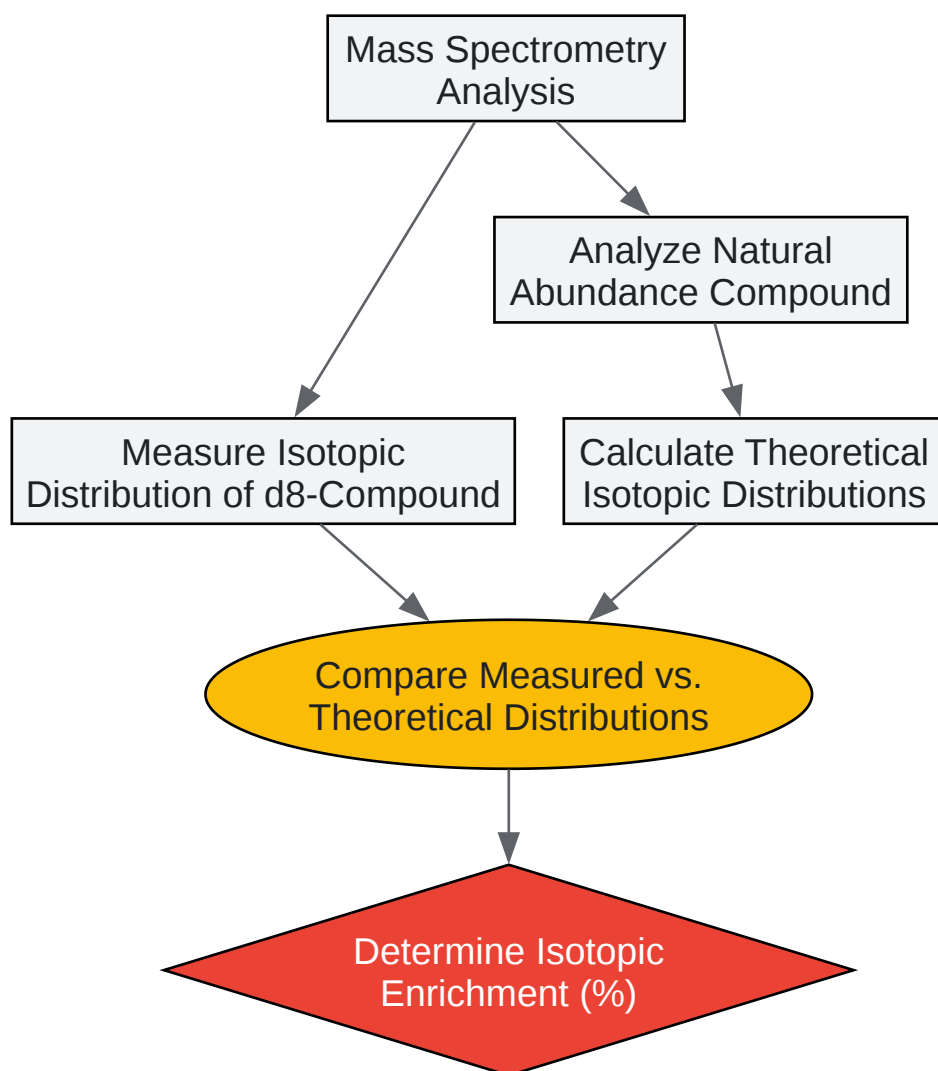
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Caption: Chemical structure of **Methyl L-valinate-d8**.



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Caption: Workflow for generating a Certificate of Analysis.



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Caption: Logical flow for determining isotopic enrichment.

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